2-chloro-N-(4-nitrophenyl)benzamide

Beschreibung

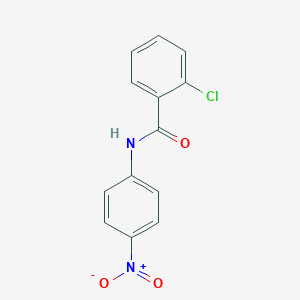

2-Chloro-N-(4-nitrophenyl)benzamide is a benzamide derivative characterized by a chloro substituent at the ortho position of the benzoyl group and a nitro group at the para position of the aniline ring.

Eigenschaften

IUPAC Name |

2-chloro-N-(4-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUFTSLAJUZNNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383072 | |

| Record name | 2-chloro-N-(4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55501-45-6 | |

| Record name | 2-chloro-N-(4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-4'-NITROBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-nitrophenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction proceeds through the formation of an amide bond between the benzoyl chloride and the amine group of 4-nitroaniline.

Reaction Scheme:

2-chlorobenzoyl chloride+4-nitroaniline→this compound+HCl

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to increase yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Reduction: 2-chloro-N-(4-aminophenyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 2-chlorobenzoic acid and 4-nitroaniline.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in the development of various derivatives that may exhibit different chemical properties or biological activities.

Biology

- Antimicrobial Properties: Research indicates that compounds similar to 2-chloro-N-(4-nitrophenyl)benzamide exhibit antimicrobial activities, suggesting potential applications in controlling bacterial and fungal pathogens .

- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular processes in target organisms. This mechanism is particularly relevant for its use as a pesticide or herbicide.

Medicine

- Drug Development: The compound has been investigated for its potential as a therapeutic agent, particularly in cancer treatment. Studies have suggested that it might target specific pathways involved in tumor growth and proliferation .

- Case Study - Nintedanib Intermediate: A novel method for synthesizing intermediates related to Nintedanib (a drug used for treating certain cancers) involves derivatives of this compound. This highlights its relevance in pharmaceutical applications .

Wirkmechanismus

The mechanism of action of 2-chloro-N-(4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Physical Properties

Key structural analogs differ in substituent placement and electronic effects, influencing their physical and chemical behavior:

Analysis :

- Halogen vs. Nitro Substitution: Replacing chlorine with nitro (e.g., 2-Nitro-N-(4-nitrophenyl)benzamide ) increases steric hindrance and alters hydrogen-bonding patterns, as evidenced by its non-planar dihedral angle (82.32°). This contrasts with sulfonyl-containing analogs (e.g., 52.13° dihedral angle in 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide ), where bulky groups reduce ring coplanarity.

- Biological Activity: Compounds with pyrimidinyl substituents (e.g., ) exhibit antifungal and insecticidal activity, suggesting that electron-withdrawing groups (Cl, NO₂) enhance bioactivity.

Crystallographic and Structural Insights

- Hydrogen Bonding: In 2-Nitro-N-(4-nitrophenyl)benzamide , intramolecular C–H···O bonds stabilize a non-planar conformation, while intermolecular N–H···O bonds form a 3D network. Similar stabilization is observed in sulfonyl derivatives (e.g., N–H···O interactions in ).

- Dihedral Angles : The angle between aromatic rings varies significantly:

Biologische Aktivität

2-chloro-N-(4-nitrophenyl)benzamide, also known by its CAS number 55501-45-6, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 278.68 g/mol

Biological Activity

This compound exhibits various biological activities, particularly in agricultural applications as a pesticide or herbicide due to its effectiveness against certain pests. Its activity can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in metabolic pathways, leading to disrupted cellular processes in target organisms.

- Antimicrobial Properties : Research indicates that related benzamide derivatives possess antimicrobial activity, suggesting potential applications in controlling bacterial and fungal pathogens.

The biological mechanisms underlying the activity of this compound are not fully elucidated; however, studies on similar compounds suggest the following potential actions:

- Enzyme Inhibition : Compounds with similar structures often act as inhibitors of various enzymes involved in metabolic pathways, such as cyclooxygenases (COX) or other relevant targets in pest physiology.

- Cellular Interaction : The presence of chlorine and nitro groups may enhance lipophilicity and facilitate penetration through biological membranes, allowing for effective interaction with cellular targets.

Agricultural Applications

A study highlighted the effectiveness of this compound in agricultural settings. The compound was tested against various pests and demonstrated significant insecticidal activity. The results indicated a higher mortality rate among treated populations compared to controls, suggesting its viability as a pesticide.

Data Table: Biological Activity Overview

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-N-(4-nitrophenyl)benzamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Chlorination of the benzoyl chloride precursor to introduce the chloro substituent at the 2-position.

- Step 2: Coupling with 4-nitroaniline via nucleophilic acyl substitution, using a base like pyridine or DMAP to activate the reaction .

- Critical Conditions:

- Temperature control (60–80°C) to prevent nitro group reduction.

- Anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis of the acyl chloride intermediate.

- Stoichiometric excess of 4-nitroaniline (1.2–1.5 equiv.) to drive the reaction to completion.

Yields >70% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Spectroscopy:

- Crystallography:

Q. What preliminary biological screening approaches are recommended to assess the pharmacological potential of this compound?

Methodological Answer:

- In vitro assays:

- Target validation:

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be employed to predict the electronic properties and reactivity of this benzamide derivative?

Methodological Answer:

- Computational Setup:

- Applications:

Q. What strategies should researchers employ to resolve contradictions between in vitro and in vivo biological activity data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling:

- Mechanistic Studies:

- Tissue distribution: Radiolabeled compound tracking via PET imaging.

- Off-target profiling: Kinase selectivity panels (e.g., Eurofins KinomeScan) to identify unintended interactions .

Case example: A PPARδ antagonist showed poor in vivo efficacy due to rapid glucuronidation, resolved by methylating the phenolic -OH .

Q. What technical challenges arise during single-crystal X-ray diffraction analysis of halogenated benzamides, and how can they be addressed?

Methodological Answer:

- Challenges:

- Crystal twinning due to planar aromatic stacking (common in triclinic systems, e.g., P1 space group) .

- Weak diffraction from heavy atoms (Cl, I) causing absorption errors.

- Solutions:

- Use SAD (Single-wavelength Anomalous Dispersion) with Cu-Kα radiation to phase iodine-containing derivatives .

- Apply TWINLAW in SHELXL to model twinned crystals, improving Rint from 0.15 to <0.05 .

Example: A 2-chloro-N-(4-chloro-3-iodophenyl) analog required 89 K data collection to mitigate thermal motion artifacts .

Q. How can researchers design analogues of this compound to improve target selectivity, based on existing SAR studies?

Methodological Answer:

- Key Modifications:

- Synthetic Routes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.